3-(1-azepanylcarbonyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine
Overview
Description
3-(1-azepanylcarbonyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine is a useful research compound. Its molecular formula is C21H35N3O2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.27292737 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
New chiral bicyclic 3-hydroxypiperidines have been synthesized from β-amino alcohols through a highly diastereoselective ring expansion, demonstrating the influence of stereogenic centers on diastereoselectivity. This work contributes to the utilization of industrial waste materials in creating valuable chiral piperidine derivatives (Wilken et al., 1997).
Biological Activity
Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with high potential for biological activity. This research highlights a scalable synthesis starting from simple materials, paving the way for the development of new drugs (Schramm et al., 2009).
Application in Repellent Development
Racemic 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine has been studied for its repellent efficacy against blood-feeding arthropods. The research found that specific stereoisomers of this compound are significantly more effective as repellents, suggesting the importance of stereochemistry in designing effective repellent agents (Klun et al., 2001).
Chemical Transformations
The synthesis of optically active 2,3-methanopipecolic acid from l-lysine demonstrates the potential of specific piperidine derivatives in complex chemical transformations. This study showcases the role of the 6-methoxy group as an effective chiral auxiliary in achieving high diastereoselectivity (Matsumura et al., 2000).
Advances in Organic Synthesis
The development of new iron(III) halide-promoted aza-Prins cyclization techniques for synthesizing six-membered azacycles highlights the versatility of piperidine rings in organic synthesis. These findings underscore the importance of piperidine scaffolds in the discovery and development of pharmaceutically significant compounds (Bolm et al., 2004).
Properties
IUPAC Name |
[4-[3-(azepane-1-carbonyl)piperidin-1-yl]piperidin-1-yl]-cyclopropylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c25-20(17-7-8-17)23-14-9-19(10-15-23)24-13-5-6-18(16-24)21(26)22-11-3-1-2-4-12-22/h17-19H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXYVVMSBQXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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